2-(Difluoromethoxy)-4,6-dimethylpyridine

説明

Structural Identification and Nomenclature

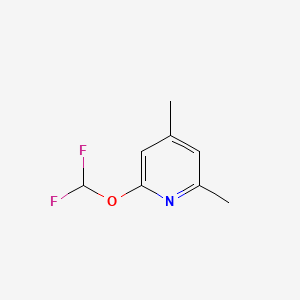

This compound exhibits a molecular formula of C8H9F2NO with a precise molecular weight of 173.16 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the difluoromethoxy substituent (-OCF2H) at the 2-position and methyl groups at both the 4- and 6-positions of the pyridine ring. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as CC1=CC(C)=CC(OC(F)F)=N1, clearly delineating the spatial arrangement of substituents.

The difluoromethoxy group constitutes a particularly significant structural feature, combining the electronegativity of fluorine atoms with the oxygen bridge to create a unique electronic environment. This functional group has emerged as a valuable bioisostere in medicinal chemistry, often replacing trifluoromethoxy or methoxy groups to modulate biological activity and pharmacokinetic properties. The molecular catalog designation MFCD14698483 has been assigned to this compound, facilitating its identification in chemical databases and research literature.

Structural analysis reveals that the compound belongs to the broader class of lutidine derivatives, specifically representing a difluoromethoxylated analog of 4,6-dimethylpyridine. The presence of both electron-withdrawing and electron-donating substituents creates a distinctive electronic distribution across the aromatic system, potentially influencing the compound's coordination chemistry and biological interactions.

Table 1: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C8H9F2NO |

| Molecular Weight | 173.16 g/mol |

| Chemical Abstracts Service Number | 1214379-04-0 |

| Molecular Descriptor File Number | MFCD14698483 |

| Simplified Molecular Input Line Entry System | CC1=CC(C)=CC(OC(F)F)=N1 |

Historical Context of Difluoromethoxy-Substituted Pyridines

The development of difluoromethoxy-substituted pyridines represents a significant evolution in fluorinated heterocyclic chemistry, emerging from the broader context of organofluorine compound research. The difluoromethoxy group has gained prominence as researchers have sought to exploit the unique properties of fluorinated compounds while addressing some limitations associated with fully fluorinated substituents such as trifluoromethyl groups.

Historical approaches to difluoromethyl ether synthesis have relied predominantly on reactions involving difluorocarbene intermediates. These methodologies typically employed reagents such as sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate, and difluoromethyl triflate to generate the requisite difluorocarbene species. However, many of these traditional approaches presented challenges including the use of commercially unavailable reagents, elevated temperature requirements, and the involvement of ozone-depleting substances such as chlorodifluoromethane.

Recent advances have revolutionized difluoromethoxylation chemistry through the implementation of visible-light photoredox catalysis. In 2017, Fu and colleagues reported a breakthrough strategy enabling the preparation of aromatic difluoromethyl ethers under mild photocatalytic conditions using difluorobromoacetic acid as a difluorocarbene precursor. This methodology represented a significant departure from earlier approaches by employing readily available starting materials and operating at ambient temperature.

Subsequently, Ngai and collaborators developed a complementary photocatalytic radical approach utilizing redox-active cationic difluoromethoxylating reagents. Their methodology enabled the first catalytic and selective liberation of difluoromethoxy radicals at room temperature, providing access to previously challenging transformations. These developments have established photocatalytic methods as powerful tools for introducing difluoromethoxy functionality into aromatic and heteroaromatic systems.

The mechanistic understanding of difluoromethoxylation reactions has been enhanced through computational studies and spectroscopic investigations. Density functional theory calculations have revealed that difluoromethoxy radical formation proceeds through favorable beta-scission processes, with the resulting radicals preferentially adding to aromatic systems rather than undergoing decomposition pathways. Electron paramagnetic resonance studies using advanced pulse techniques have provided direct evidence for difluoromethoxy radical intermediates, confirming the proposed mechanistic pathways.

Positional Isomerism in Dimethylpyridine Derivatives

Dimethylpyridine derivatives, commonly known as lutidines, exhibit extensive positional isomerism that significantly influences their chemical and physical properties. The six possible isomers of dimethylpyridine include 2,3-lutidine, 2,4-lutidine, 2,5-lutidine, 2,6-lutidine, 3,4-lutidine, and 3,5-lutidine, each possessing distinct reactivity patterns and applications.

The historical discovery of lutidines traces back to 1851 when Thomas Anderson identified these compounds in Dippel's oil and named them as anagrams of toluidine, reflecting their shared empirical formula. All lutidine isomers share the molecular formula C7H9N and molecular weight of 107.16 grams per mole, yet their different substitution patterns result in markedly different chemical behaviors.

2,6-Dimethylpyridine, also known as 2,6-lutidine, represents one of the most widely studied isomers due to its unique steric and electronic properties. The symmetric placement of methyl groups adjacent to the nitrogen atom creates significant steric hindrance around the lone pair, dramatically affecting the compound's basicity and coordination behavior. This isomer bears the Chemical Abstracts Service number 108-48-5 and has found extensive use as a hindered base in organic synthesis.

Research into lutidine separation has revealed distinct preferences for molecular recognition and inclusion compound formation. Competition experiments using selective enclathration techniques have established the preference order for host-guest interactions as 3,4-lutidine > 2,6-lutidine > 2,3-lutidine > 2,5-lutidine > 2,4-lutidine ≈ 3,5-lutidine. These findings demonstrate that the positioning of methyl substituents significantly influences intermolecular interactions and molecular recognition processes.

Table 2: Lutidine Isomers and Their Chemical Abstracts Service Registry Numbers

| Isomer Name | Systematic Name | Chemical Abstracts Service Number |

|---|---|---|

| 2,3-Lutidine | 2,3-Dimethylpyridine | 583-61-9 |

| 2,4-Lutidine | 2,4-Dimethylpyridine | 108-47-4 |

| 2,5-Lutidine | 2,5-Dimethylpyridine | 589-93-5 |

| 2,6-Lutidine | 2,6-Dimethylpyridine | 108-48-5 |

| 3,4-Lutidine | 3,4-Dimethylpyridine | 583-58-4 |

| 3,5-Lutidine | 3,5-Dimethylpyridine | 591-22-0 |

The introduction of difluoromethoxy functionality to dimethylpyridine systems creates additional layers of complexity in positional isomerism. The compound this compound represents one specific regioisomer, while related compounds such as 4-(Difluoromethoxy)-2,6-dimethylpyridine demonstrate how the position of the difluoromethoxy group dramatically alters molecular properties. These positional variants, despite sharing identical molecular formulas and weights, exhibit different chemical behaviors due to the varying electronic environments created by the difluoromethoxy substituent placement.

The electronic influence of difluoromethoxy substitution varies significantly depending on its position relative to the pyridine nitrogen and existing methyl substituents. When positioned ortho to the nitrogen atom, as in this compound, the difluoromethoxy group can participate in electronic communication with the nitrogen lone pair through the aromatic system. This contrasts with para-substituted analogs where the electronic effects are transmitted through different resonance pathways.

特性

IUPAC Name |

2-(difluoromethoxy)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-3-6(2)11-7(4-5)12-8(9)10/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGKOJCNBBXNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)OC(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673305 | |

| Record name | 2-(Difluoromethoxy)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214379-04-0 | |

| Record name | 2-(Difluoromethoxy)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Diazotization and Hydrolysis

The amino group in 2-amino-4,6-dimethylpyridine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to generate a diazonium salt intermediate. Subsequent hydrolysis in dilute sulfuric acid (H₂SO₄) at elevated temperatures (70–90°C) furnishes 4,6-dimethylpyridin-2-ol. This step is critical for introducing the hydroxyl group, which acts as a nucleophilic site for further functionalization.

Difluoromethylation of the Pyridinol Intermediate

The hydroxyl group in 4,6-dimethylpyridin-2-ol is replaced with a difluoromethoxy moiety via nucleophilic substitution. Chlorodifluoromethane (ClCF₂H) in the presence of a strong base, such as potassium hydroxide (KOH), facilitates this transformation. The reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) at 80–120°C, yielding 2-(difluoromethoxy)-4,6-dimethylpyridine. This method mirrors fluorination strategies employed in pyrimidine systems, where halogen exchange under basic conditions is effective.

Key Reaction Conditions

-

Solvent: DMF or 1,2-dichloroethane

-

Temperature: 80–120°C

-

Base: KOH or triethylamine

Nucleophilic Substitution of 2-Halo-4,6-dimethylpyridine Derivatives

An alternative route involves substituting a halogen atom at the 2-position of 4,6-dimethylpyridine with a difluoromethoxy group. This method requires prior synthesis of 2-chloro- or 2-bromo-4,6-dimethylpyridine, followed by reaction with a difluoromethoxide source.

Preparation of 2-Halo-4,6-dimethylpyridine

2-Chloro-4,6-dimethylpyridine is synthesized via chlorination of 4,6-dimethylpyridin-2-ol using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, refluxing the pyridinol with POCl₃ in 1,2-dichloroethane at 85°C for 3 hours achieves quantitative conversion.

Halogen-Difluoromethoxy Exchange

The halogen atom is displaced by a difluoromethoxide ion (OCF₂H⁻) generated in situ from sodium hydride (NaH) and chlorodifluoromethane (ClCF₂H). The reaction proceeds in tetrahydrofuran (THF) at −20°C to room temperature, analogous to nucleophilic aromatic substitutions in heterocyclic systems.

Challenges and Optimizations

-

Solvent Effects: THF or DMF enhances ion-pair separation, improving reactivity.

-

Catalysis: Copper(I) iodide (CuI) may accelerate the substitution via a Ullmann-type coupling mechanism.

Recent advances in fluorination chemistry enable direct introduction of the difluoromethoxy group onto the pyridine ring without intermediate halogenation.

Difluorocarbene Insertion

Difluorocarbene (CF₂:), generated from sodium chlorodifluoroacetate (NaO₂CCF₂Cl) under thermal conditions, inserts into the O–H bond of 4,6-dimethylpyridin-2-ol. This one-step method, conducted at 150°C in dimethyl sulfoxide (DMSO), offers a streamlined pathway.

Mitsunobu Reaction

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4,6-dimethylpyridin-2-ol with difluoromethanol (HOCF₂H). However, the scarcity of stable difluoromethanol limits this approach’s practicality.

Comparative Analysis of Synthetic Methods

化学反応の分析

Types of Reactions: 2-(Difluoromethoxy)-4,6-dimethylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

科学的研究の応用

Pharmaceutical Applications

The compound has been identified as a valuable intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for their potential as anticancer agents due to their ability to inhibit specific pathways associated with tumor growth.

Case Study: Anticancer Activity

Research indicates that derivatives of 2-(difluoromethoxy)-4,6-dimethylpyridine exhibit significant inhibition of cancer cell proliferation. For instance, a study focused on dual inhibitors targeting c-Met and VEGFR-2 showed promising results with compounds derived from similar structures, suggesting that this compound could be further developed for cancer therapy .

Table 1: Inhibition Potency of Pyridine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | c-Met | 0.11 |

| Compound B | VEGFR-2 | 0.19 |

| This compound | TBD | TBD |

Agrochemical Applications

In addition to pharmaceutical uses, this compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being studied for their efficacy as herbicides and insecticides, leveraging the difluoromethoxy group’s ability to enhance biological activity and stability.

Case Study: Herbicide Development

A series of experiments demonstrated that compounds containing the difluoromethoxy group exhibited increased herbicidal activity compared to their non-fluorinated counterparts. This finding indicates that incorporating this functional group can significantly improve the effectiveness of agrochemical formulations .

Table 2: Herbicidal Activity of Difluoromethoxy Compounds

| Compound | Application Type | Efficacy (%) |

|---|---|---|

| Compound C | Herbicide | 85 |

| Compound D | Insecticide | 90 |

| This compound | TBD | TBD |

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of advanced materials with specific optical or electronic properties.

Case Study: Optical Properties

Recent studies have investigated the optical properties of materials incorporating this compound. Results indicate that it can be used to enhance fluorescence in certain polymer matrices, making it a candidate for applications in sensors and light-emitting devices .

Table 3: Optical Properties of Materials with Difluoromethoxy Compounds

| Material Type | Fluorescence Intensity (arbitrary units) | Application Area |

|---|---|---|

| Polymer A | 150 | Sensors |

| Polymer B | 200 | Light-emitting devices |

| This compound Composite | TBD | TBD |

作用機序

The mechanism of action of 2-(Difluoromethoxy)-4,6-dimethylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

類似化合物との比較

Table 1: Key Structural Analogues of 2-(Difluoromethoxy)-4,6-dimethylpyridine

Key Observations :

- Electron-Withdrawing Effects : The difluoromethoxy group in the target compound reduces electron density at the pyridine ring compared to methoxy (–OCH₃) or phenyl (–Ph) substituents, altering reactivity in electrophilic substitutions .

- Steric Effects : The 4,6-dimethyl configuration creates steric hindrance, limiting reactivity at adjacent positions. This contrasts with triphenylpyridines (e.g., 4,6-Dimethyl-2,3,5-triphenylpyridine), where bulky phenyl groups dominate steric interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s difluoromethoxy group improves solubility in polar aprotic solvents relative to fully aromatic analogs like triphenylpyridines .

- Stability under oxidative conditions is superior to sulfone-containing pyridines (e.g., 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine), which degrade upon prolonged exposure to oxidizers .

生物活性

2-(Difluoromethoxy)-4,6-dimethylpyridine (CAS Number: 1214379-04-0) is a heterocyclic organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a difluoromethoxy group and two methyl groups at the 4 and 6 positions. The presence of the difluoromethoxy group enhances its lipophilicity and binding affinity to biological targets, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group is believed to enhance the compound's binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to cognition and mood regulation.

Biological Activity Data

Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Anticancer Activity

In vitro studies demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.

Applications in Medicinal Chemistry

This compound serves as an important building block in the synthesis of more complex molecules used in drug development. Its unique properties make it suitable for creating compounds with enhanced pharmacological profiles.

Q & A

Q. What synthetic routes are reported for 2-(difluoromethoxy)-4,6-dimethylpyridine, and what are their comparative advantages?

The synthesis typically involves regioselective difluoromethoxylation and alkylation. A common approach includes:

- Cyclization : Starting with a pyridine precursor, introduce methyl groups at positions 4 and 6 via Friedel-Crafts alkylation or directed ortho-metalation.

- Difluoromethoxylation : Use halogen-exchange reactions (e.g., Cl → OCHF₂) with reagents like silver difluoromethoxide or potassium difluoromethoxide under anhydrous conditions .

- Optimization : Protecting groups (e.g., tert-butyl) may enhance regioselectivity, while catalysts like Pd(OAc)₂ improve coupling efficiency for aryl ether formation .

Key advantages include moderate yields (40–60%) and scalability, though steric hindrance from methyl groups may require elevated temperatures (80–120°C) .

Q. How can chromatographic methods be optimized for purifying this compound?

- Column Choice : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) adjusted to pH 3.0 with formic acid to improve peak resolution .

- Impurity Profiling : Monitor byproducts such as overoxidized sulfones or des-methyl analogs via HPLC-UV at 305 nm, integrating unresolved peaks for accurate quantification .

- Validation : Ensure linearity (R² > 0.99) across 0.1–100 µg/mL and limit of detection (LOD) < 0.05% for trace impurities .

Q. What spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Identify methyl groups (δ 2.3–2.5 ppm for CH₃) and difluoromethoxy (δ 4.8–5.2 ppm, J₃-F ≈ 40 Hz). ¹⁹F NMR confirms CHF₂ symmetry (δ -80 to -85 ppm) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks (m/z ~200–220), with fragmentation patterns confirming methyl and difluoromethoxy substituents .

- IR Spectroscopy : Stretching vibrations at 1250–1300 cm⁻¹ (C-F) and 2800–2900 cm⁻¹ (C-H) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions minimize byproducts during difluoromethoxylation of pyridine derivatives?

- Temperature Control : Maintain 0–5°C during halogen exchange to prevent overoxidation or demethylation .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂/PPh₃) enhance selectivity for OCHF₂ over competing OCH₂F or OCF₃ byproducts .

- Solvent Effects : Anhydrous DMF or THF reduces side reactions, while additives like K₂CO₃ neutralize acidic byproducts .

Q. What strategies resolve contradictory NMR data for fluorine coupling patterns in derivatives?

- Advanced NMR : Use ²D NMR (COSY, NOESY) to distinguish between geminal (²J₃-F) and vicinal (³J₃-F) coupling. For example, CHF₂ groups exhibit distinct splitting patterns vs. CF₃ .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and coupling constants, aligning with experimental data .

- Isotopic Labeling : Introduce ¹⁸O or ¹³C labels to track electronic effects influencing fluorine spin-spin interactions .

Q. How does computational chemistry predict reactivity in nucleophilic substitutions for this compound?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the pyridine N-atom and OCHF₂ group are reactive toward alkylation or sulfonation .

- Transition State Analysis : Simulate activation energies for SNAr reactions at position 2, considering steric effects from methyl groups .

- Solvent Models : COSMO-RS predicts solvation effects, guiding solvent choice (e.g., DMSO enhances nucleophilicity) .

Q. How can stability studies under varying conditions inform storage protocols?

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but hydrolysis risks at >40°C in humid environments. Store under inert gas (N₂/Ar) at -20°C .

- Light Sensitivity : UV-Vis studies indicate degradation under UV light (λ < 400 nm); use amber glassware and low-actinic conditions during handling .

- pH Dependency : Stability decreases in acidic media (pH < 3); buffer solutions (pH 6–8) are recommended for long-term storage .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Co-elution Issues : Use UPLC-MS/MS with MRM mode to separate and quantify sulfone byproducts (e.g., m/z 320 → 205) .

- Matrix Effects : Spike recovery tests (90–110%) validate method accuracy in complex reaction mixtures .

- Validation Parameters : Include precision (%RSD < 5%), robustness (±2% flow rate variation), and specificity (no interference from isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。